5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSTKIQHRRDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
One of the most established routes involves the cyclization of 2-aminopyridine with acyl chlorides or related activated carboxylic derivatives. This method typically proceeds via nucleophilic attack of the amino group on an acyl chloride, followed by intramolecular cyclization under heating conditions. The process often employs reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure, yielding the imidazo[1,5-a]pyridine core.
- Reagents: 2-aminopyridine, acyl chlorides
- Catalyst: None or catalytic amounts of acid
- Solvent: Often performed neat or in polar aprotic solvents
- Temperature: Elevated (around 100–150°C)
- Purification: Recrystallization or chromatography
- Using excess acyl chloride
- Employing microwave irradiation to reduce reaction time and improve regioselectivity
- Adjusting reaction temperature and time
Multi-step Synthesis via Oxidative Cyclization
Another route involves initial formation of a suitable precursor, such as a 2-alkylpyridine, followed by oxidative cyclization using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This method is advantageous for introducing specific substituents at desired positions prior to cyclization.
- Oxidant: KMnO₄ or H₂O₂
- Solvent: Acetone, ethanol, or aqueous media
- Temperature: Room temperature to reflux
- Purification: Acid-base extraction and recrystallization
Modern and Efficient Synthetic Strategies
Ritter-Type Reactions for Direct Synthesis
Recent advancements leverage intermolecular Ritter-type reactions to synthesize imidazo[1,5-a]pyridines efficiently. This method involves the reaction of pyridinylmethanol derivatives with nitriles under acidic conditions, promoting cyclization through a carbocation intermediate.
- Mild reaction conditions
- High regioselectivity
- Good yields (up to 70–85%)
- Reagents: Pyridinylmethanol, aryl or alkyl nitriles
- Catalyst: Acidic catalysts such as trifluoroacetic acid
- Solvent: Dichloroethane (DCE) or acetonitrile
- Temperature: 150°C in sealed tubes
- Duration: Overnight
This method has been detailed in recent research, demonstrating its efficiency and scalability.
One-Pot Synthesis Using 2-Aminopyridine and Acylating Agents
A streamlined approach involves the reaction of 2-aminopyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, leading to the formation of imidazo[1,5-a]pyridine-1-carboxylic acids after haloform cleavage. This method minimizes steps and improves overall yields.
- Reagents: 2-Aminopyridine, acyl chlorides
- Catalyst: Bi(OTf)₃ (bismuth triflate) and p-toluenesulfonic acid monohydrate
- Solvent: Dichloroethane (DCE) initially, then acetonitrile
- Temperature: 150°C
- Duration: Overnight
- Work-up: Quenching with saturated NaHCO₃, extraction, and chromatography
- Typically high (above 70%), with optimization of reagent ratios and temperature.
Data Table Summaries of Preparation Methods
| Method | Precursors | Reagents & Catalysts | Solvent | Temperature | Duration | Yield Range | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization of 2-Aminopyridine + Acyl Chloride | 2-Aminopyridine, acyl chlorides | None or PPA, POCl₃ | Polar aprotic | 100–150°C | 2–6 hours | 50–75% | Classic route, scalable, high purity |
| Oxidative Cyclization of Alkylpyridines | 2-Alkylpyridines | KMnO₄, H₂O₂ | Acetone, ethanol | Reflux | 4–12 hours | 45–65% | Suitable for substituted derivatives |
| Ritter-Type Reaction | Pyridinylmethanol, nitriles | Acid catalysts (e.g., trifluoroacetic acid) | DCE, acetonitrile | 150°C | Overnight | 70–85% | Mild, high regioselectivity, scalable |
| One-Pot Acylation & Haloform Cleavage | 2-Aminopyridine + acyl chlorides | Bi(OTf)₃, p-TsOH·H₂O, NaHCO₃ | DCE, acetonitrile | 150°C | Overnight | >70% | Efficient for carboxylic acid formation |
Notes on Reaction Optimization and Scalability
- Temperature Control: Elevated temperatures (around 150°C) are critical for cyclization efficiency.
- Catalyst Choice: Bismuth triflate and acid catalysts improve yields and selectivity.
- Solvent Selection: Use of polar aprotic solvents like DCE and acetonitrile enhances solubility and reaction rates.
- Reaction Time: Longer durations (overnight) generally favor complete conversion.
- Purification: Recrystallization and chromatography are essential for obtaining high-purity products.
Summary of Research Findings
- Recent studies emphasize the utility of Ritter-type reactions for rapid, high-yield synthesis.
- One-pot methods combining acylation and haloform cleavage streamline the process.
- Optimization of reagent ratios, temperature, and reaction time significantly enhances yields.
- Scalability is feasible with continuous flow reactors and optimized conditions.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
IUPAC Name: 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS Number: 1378470-59-7
The compound features a fused heterocyclic ring system that contributes to its biological activity and versatility in chemical reactions.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.
- Neurological Disorders: The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules: It can be utilized to synthesize more complex imidazo[1,5-a]pyridine derivatives through various chemical reactions such as alkylation and acylation.
- Functionalization Reactions: The carboxylic acid group allows for further functionalization, enabling the introduction of different substituents that can enhance biological activity or alter physical properties.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Luminescent Materials: Its derivatives have been explored for use in optoelectronic devices due to their luminescent properties when modified appropriately.
- Polymer Chemistry: The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Effects on Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- Positional Isomerism : Carboxylic acid placement (positions 1 vs. 7) alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding .
- Substituent Effects : Ethyl (-C₂H₅) and methyl (-CH₃) groups at position 3 modulate lipophilicity, with the ethyl derivative (LogP ~1.5 estimated) being more lipophilic than the methyl analog (LogP ~0.9) .
- Halogenation : Bromine substitution enhances reactivity in Suzuki-Miyaura coupling, making the 1-bromo derivative valuable for constructing complex aryl-imidazoheterocycles .
Ring Fusion Position Differences
Table 2: Imidazo-pyridine Isomers
Key Observations :
Stability and Reactivity
- Cyclization Tendencies : Analogous compounds (e.g., homocitrulline derivatives) undergo cyclization under acidic conditions to form imidazo[1,5-a]pyridine diones, highlighting the reactivity of the core structure .
- Salt Forms : Hydrochloride salts (e.g., CAS: 139183-92-9) improve aqueous solubility for pharmacokinetic optimization .
Biological Activity
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 168.16 g/mol
- SMILES : C1CN2C=NC=C2CC1C(=O)O
- InChIKey : JIASDMFGYACABF-UHFFFAOYSA-N
The compound features a fused imidazole and pyridine ring system with a carboxylic acid functional group, which is crucial for its biological activity.
Biological Activities
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that imidazo[1,5-a]pyridine derivatives can inhibit tumor growth. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of key cellular processes such as protein prenylation, which is essential for cancer cell survival .
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains. Its derivatives have been tested for antibacterial and antifungal activities, revealing promising results against resistant strains .
- Neuropharmacological Effects : Some studies suggest that imidazo[1,5-a]pyridine compounds can act as anticonvulsants and anxiolytics. They interact with neurotransmitter systems to modulate neuronal excitability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
Case Study 1: Antitumor Activity
A recent study evaluated the anticancer potential of various imidazo[1,5-a]pyridine derivatives against HeLa cells. The most potent compounds exhibited IC50 values below 150 μM, indicating strong cytotoxicity. The study highlighted the importance of the C6 substituent in enhancing the inhibitory effects on cell viability .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. The results demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal effects against Candida species. These findings suggest potential applications in treating infections caused by resistant pathogens .
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane improves cross-coupling efficiency .
- pH Control : Maintaining pH 8 with KHCO₃ prevents side reactions during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
How can researchers assess the biological activity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test for HIF-1α prolyl hydroxylase or FXa inhibition using fluorogenic substrates .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare to known inhibitors .
What are the stability considerations for long-term storage?
Q. Basic Research Focus
- Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
- Avoid aqueous solutions at neutral pH, which may hydrolyze the carboxylic acid group. Stability studies in DMSO-d₆ (NMR) show no degradation over 72 hours at 25°C .
How can computational modeling aid in predicting reactivity?
Q. Advanced Research Focus
- DFT Calculations : Model dihedral angles between fused rings (e.g., 1.4° deviation from planarity) to predict regioselectivity in electrophilic substitution .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., FXa) to guide structural modifications .
How should conflicting spectral or analytical data be resolved?
Q. Advanced Research Focus
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles .
- Single-Crystal X-ray Diffraction : Definitive structural confirmation, especially for regiochemical ambiguities .
- Parallel Synthesis : Compare synthetic intermediates to isolate and identify side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
